1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one belongs to the pyrazoline class, a heterocyclic scaffold renowned for its broad pharmacological activities, including antibacterial, antifungal, antioxidant, and analgesic properties . Its structure features a 2-hydroxyphenyl group at position 5 and a 4-methylphenyl group at position 3 of the pyrazoline ring. Pyrazolines are often explored for their ability to interact with enzymes and receptors, making structural modifications critical for optimizing therapeutic effects .
Properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)16-11-17(20(19-16)13(2)21)15-5-3-4-6-18(15)22/h3-10,17,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFOSSMICREAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the reaction of appropriate hydrazines with chalcones. The reaction is carried out in ethanol under basic conditions, often using sodium hydroxide as a catalyst. The chalcones are prepared by the condensation of benzaldehydes with acetophenones in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxy and methyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Key Observations
Antibacterial Activity : The presence of 4-chlorophenyl (as in ) or nitrophenyl (as in ) groups correlates with enhanced antibacterial effects, likely due to electron-withdrawing properties that improve target binding.
Antifungal Potential: The 4-ethoxyphenyl analog showed superior docking affinity compared to fluconazole, suggesting that bulky substituents (e.g., naphthyl) may enhance enzyme inhibition.
Physicochemical Properties :
- logP Values : The target compound’s logP is unreported, but analogs with methoxy (logP: 3.49 ) or hydroxyl groups (logP: ~2.5–3.0) exhibit moderate lipophilicity, balancing membrane permeability and solubility.
- Molecular Weight : Most analogs fall within 300–400 g/mol, adhering to Lipinski’s rule for drug-likeness.
Structural Flexibility : Substitution at position 1 (e.g., indole in or piperazine in ) introduces diverse pharmacophoric elements, enabling tailored interactions with biological targets.
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : Hydroxyl and methoxy groups (electron-donating) improve solubility but may reduce membrane penetration, whereas chloro and nitro groups (electron-withdrawing) enhance target affinity but increase hydrophobicity .
- Heterocyclic Additions : Thienyl () or benzodioxolyl () moieties introduce π-π stacking capabilities, critical for enzyme inhibition (e.g., MAO-B in ).
- Docking Studies : The ethoxyphenyl-naphthyl analog demonstrated stronger binding than fluconazole, highlighting the role of aromatic stacking in antifungal activity.
Biological Activity
The compound 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one , often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical formula of the compound is . The synthesis typically involves the condensation of hydrazine derivatives with appropriate ketones or aldehydes under acidic or basic conditions. For example, the reaction of 4-methylacetophenone with hydrazine hydrate in an alcoholic medium can yield the target compound through a series of steps involving cyclization and subsequent modifications.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance, studies have shown that derivatives containing the pyrazole ring can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (lung) | 15.3 | BRAF inhibition |
| Study 2 | MCF-7 (breast) | 12.8 | EGFR inhibition |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In animal models, administration of the compound resulted in decreased edema and inflammatory markers.
Antimicrobial Activity
Various studies have demonstrated the antimicrobial efficacy of this pyrazole derivative against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antioxidant Properties
The antioxidant capacity of the compound has been assessed using various assays, such as DPPH radical scavenging and ABTS assays. Results indicate that it possesses a moderate antioxidant activity, which may contribute to its overall therapeutic profile.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the phenyl groups can significantly influence their pharmacological properties. For instance:
- Hydroxyl groups at position 2 on the phenyl ring enhance solubility and bioavailability.
- Methyl substitutions on the aromatic rings can improve binding affinity to target proteins.
Case Study 1: Antitumor Efficacy
In a recent study published in Cancer Research, researchers evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls, suggesting potential for clinical application in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects observed in a rat model of arthritis. The compound demonstrated a dose-dependent reduction in paw swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
